Dimethomorph-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

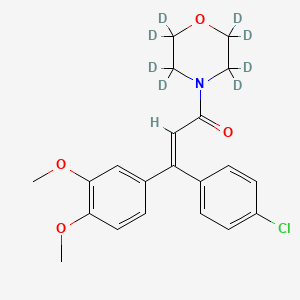

IUPAC Name |

(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBTYORWCCMPQP-RLTCFVBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C(=O)/C=C(\C2=CC=C(C=C2)Cl)/C3=CC(=C(C=C3)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is Dimethomorph-d8 and its chemical structure

An In-Depth Technical Guide to Dimethomorph-d8

This compound is the deuterated form of Dimethomorph, a systemic fungicide widely used in agriculture. The stable isotope labeling makes it an ideal internal standard for quantitative analysis of Dimethomorph residues in various environmental and biological matrices. This guide provides a comprehensive overview of this compound, its chemical properties, synthesis, analytical applications, and its interaction with biological pathways.

Chemical Identity and Properties

This compound is structurally identical to Dimethomorph, with the exception of eight hydrogen atoms on the morpholine ring being replaced by deuterium. This substitution results in a higher molecular weight, which allows for its differentiation from the non-labeled compound in mass spectrometry-based analytical methods.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its non-deuterated analogue, Dimethomorph.

| Property | This compound | Dimethomorph |

| Molecular Formula | C₂₁H₁₄D₈ClNO₄[1] | C₂₁H₂₂ClNO₄[2] |

| Molecular Weight | 395.91 g/mol [1][3] | ~387.86 g/mol [2] |

| Exact Mass | 395.1739498 Da[4][5] | 387.123738 Da[2] |

| CAS Number | 1346606-71-0[1][4] | 110488-70-5[2] |

| Appearance | Yellow Solid[1][3] | White to off-white powder |

| Water Solubility (Dimethomorph) | Not available | 81.1 mg/L at pH 4, 49.2 mg/L at pH 7, 41.8 mg/L at pH 9 (at 20 °C)[2] |

| Solubility in Organic Solvents (Dimethomorph, g/L at 20°C) | Not available | Acetone: 100, Dichloromethane: >500, Ethyl Acetate: 48.3, Toluene: 49.5, Methanol: 39, n-Hexane: 0.11[2] |

Chemical Structure

The chemical structure of this compound consists of a chlorophenyl ring and a dimethoxyphenyl ring attached to an acrylic acid derivative, which is in turn linked to a deuterated morpholine ring. The IUPAC name for the (E)-isomer is (E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one.[4][5] Dimethomorph typically exists as a mixture of (E) and (Z) isomers.[6]

Caption: Chemical structure of this compound.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound follows the same principles as the synthesis of Dimethomorph, with the key difference being the use of deuterated morpholine. A general synthetic approach is outlined below, based on known methods for Dimethomorph synthesis.[7][8]

-

Reaction Setup: In a reaction vessel, 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine-d8 are dissolved in an appropriate solvent.

-

Catalysis: A Lewis base or an alkaline catalyst (e.g., a copper and vanadium compound catalyst) is added to the mixture.[7][8]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 40 and 80°C and stirred for 1 to 5 hours to form the intermediate product.[7]

-

Dehydration: The temperature is then raised to 90-115°C to facilitate a dehydration reaction.[7]

-

Work-up and Purification: After cooling, the reaction mixture is extracted with water. The organic phase is separated, and the solvent is removed by distillation. The resulting crude product is then purified by crystallization to yield this compound.[7]

Analytical Method for Dimethomorph using this compound as an Internal Standard

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Dimethomorph residues. The following is a representative protocol for the analysis of Dimethomorph in a vegetable matrix, adapted from established methods.[9][10][11]

-

Sample Preparation and Extraction:

-

A homogenized sample of the vegetable matrix is weighed.

-

A known amount of this compound internal standard solution is added to the sample.

-

The sample is extracted with a suitable solvent, such as acetonitrile or dichloromethane, often with the addition of salts (e.g., QuEChERS method).[11]

-

The mixture is homogenized and centrifuged to separate the organic layer.

-

-

Clean-up (Optional but Recommended):

-

The extract may be cleaned up using solid-phase extraction (SPE) with a cartridge such as octadecylsilanized silica gel to remove interfering matrix components.[9]

-

-

LC-MS/MS Analysis:

-

The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatographic separation is typically achieved on a C18 column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Dimethomorph and this compound.

-

The concentration of Dimethomorph in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Biological Signaling Pathways

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Dimethomorph is a systemic fungicide that is particularly effective against oomycetes.[1] Its primary mode of action is the disruption of the fungal cell wall formation.[2][6] It is classified as a carboxylic acid amide (CAA) fungicide and is believed to inhibit cellulose synthesis in these organisms.[4] This disruption of cell wall integrity leads to the cessation of fungal growth and development.

Caption: Inhibition of fungal cell wall synthesis by Dimethomorph.

Inhibition of Androgen Receptor Signaling

In addition to its fungicidal properties, Dimethomorph has been shown to inhibit androgen receptor (AR) activity.[12] The AR is a ligand-activated transcription factor that plays a crucial role in various physiological processes and is a key driver in the development and progression of prostate cancer. The binding of androgens like testosterone or dihydrotestosterone (DHT) to the AR initiates a signaling cascade that leads to the transcription of target genes. By inhibiting this pathway, compounds like Dimethomorph can potentially disrupt androgen-dependent processes.

Caption: Inhibition of the androgen receptor signaling pathway.

References

- 1. pomais.com [pomais.com]

- 2. Dimethomorph | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. agriculture.basf.com [agriculture.basf.com]

- 5. This compound | C21H22ClNO4 | CID 131668022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents [patents.google.com]

- 8. CN104130214A - Preparation method of dimethomorph original drug - Google Patents [patents.google.com]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Dimethomorph-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethomorph-d8, a deuterated isotopologue of the fungicide Dimethomorph. The information presented herein is intended to support research and development activities by providing key physicochemical data, insights into its mechanism of action, and detailed experimental protocols.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| CAS Number | 1346606-71-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₁D₈H₁₄ClNO₄ | [1][3] |

| Molecular Weight | 395.91 g/mol | [1][4] |

| Synonyms | Dimethomorph D8 (Morpholine D8) | [1][3] |

Core Mechanism of Action

Dimethomorph is a systemic, morpholine fungicide specifically targeting Oomycetes, a class of destructive plant pathogens including species that cause downy mildew and late blight.[6][7][8] Its primary mode of action is the disruption of the fungal cell wall, a structure essential for maintaining cell integrity and growth.[6][9]

Dimethomorph exerts its fungicidal effect by inhibiting cellulose synthesis, a critical component of the Oomycete cell wall.[10][11] This inhibition disrupts the normal development of the cell wall, leading to cell lysis and ultimately, the death of the fungus.[8][10] The molecule exists as a mixture of (E) and (Z) isomers; however, only the Z-isomer is intrinsically active.[9] In practice, this distinction is often negligible due to the rapid interconversion of the isomers in the presence of light.[9]

Mode of Action Workflow

The following diagram illustrates the inhibitory effect of Dimethomorph on the fungal cell wall synthesis pathway.

Experimental Protocols

This section details methodologies for key experiments related to the study of Dimethomorph's activity.

In Vitro Mycelial Growth Inhibition Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of Dimethomorph against Oomycete pathogens.

Materials:

-

Dimethomorph (analytical grade)

-

Appropriate culture medium (e.g., Glucose-Yeast extract agar)[4]

-

Sterile multi-well plates (e.g., 6-well or 24-well)[4]

-

Actively growing Oomycete cultures

-

Sterile glass cannula or cork borer (5 mm diameter)[4]

-

Incubator set to the optimal temperature for the target pathogen (e.g., 18°C)[4]

Procedure:

-

Prepare a stock solution of Dimethomorph in a suitable solvent (e.g., ethanol).

-

Autoclave the culture medium and allow it to cool to approximately 49°C.

-

Add the Dimethomorph stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 50, and 100 mg/L) and a solvent-only control.[4]

-

Dispense the amended and control media into the wells of the sterile plates and allow them to solidify overnight.[4]

-

Using a sterile cannula, excise a 5 mm plug of inoculum from the leading edge of an actively growing fungal culture.[4]

-

Place the inoculum plug, mycelium-side down, in the center of the agar in each well.[4]

-

Incubate the plates at the appropriate temperature in the dark.

-

Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours, and 6 days). The colony diameter is typically the average of two perpendicular measurements.[4]

-

The MIC is defined as the lowest concentration of Dimethomorph that completely inhibits visible mycelial growth after the final incubation period.[4]

Cellulose Synthesis Inhibition Assay (Adapted from ¹⁴C-Glucose Incorporation)

This biochemical assay quantifies the direct impact of Dimethomorph on cellulose synthesis. The protocol is adapted from methodologies used for other cellulose synthesis inhibitors like Mandipropamid.[12]

Materials:

-

Oomycete cysts/spores

-

Liquid culture medium

-

Dimethomorph

-

D-(U-¹⁴C)-glucose (radiolabeled)

-

Scintillation counter and vials

-

Washing buffers

Procedure:

-

Germinate Oomycete cysts in liquid medium to form primary germ tubes (approximately 2 hours).[12]

-

Introduce D-(U-¹⁴C)-glucose to the culture along with varying concentrations of Dimethomorph and a control without the fungicide.

-

Incubate the cultures for a defined period (e.g., 6 hours) to allow for the incorporation of the radiolabeled glucose into newly synthesized cell wall material.[12]

-

Harvest the fungal material and wash thoroughly to remove unincorporated ¹⁴C-glucose.

-

Process the samples to isolate the cellulosic fraction of the cell wall.

-

Quantify the amount of ¹⁴C incorporated into the cellulose using a scintillation counter.

-

A reduction in ¹⁴C incorporation in the Dimethomorph-treated samples compared to the control indicates inhibition of cellulose synthesis.[12] The half-maximal inhibitory concentration (IC₅₀) can be calculated from a dose-response curve.[12]

Metabolic Pathways

In animal systems, Dimethomorph is extensively metabolized. The primary routes of biotransformation involve the demethylation of one of the dimethoxy groups on the phenyl ring and the oxidative degradation of the morpholine ring.[1][7] The resulting metabolites are often conjugated (e.g., with glucuronic acid) to facilitate excretion.[1]

Animal Metabolic Pathway

The following diagram provides a generalized overview of the metabolic fate of Dimethomorph in animals.

References

- 1. Dimethomorph | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apsnet.org [apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. cris.unibo.it [cris.unibo.it]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

- 8. pomais.com [pomais.com]

- 9. fao.org [fao.org]

- 10. Co-exposure of dimethomorph and imidacloprid: effects on soil bacterial communities in vineyard soil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethomorph-d8

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the fungicide Dimethomorph. This document includes key physicochemical data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways and analytical workflows.

Physicochemical Properties

This compound is a labeled internal standard used in analytical and research applications to quantify Dimethomorph. The deuteration is typically on the morpholine ring.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of both this compound and its non-deuterated counterpart, Dimethomorph.

| Property | This compound | Dimethomorph |

| Molecular Formula | C₂₁D₈H₁₄ClNO₄[1] | C₂₁H₂₂ClNO₄[2] |

| Molecular Weight | 395.91 g/mol [1][3] | 387.9 g/mol [2] |

| Appearance | Yellow Solid[1] | White Crystalline Odorless Solid[2] |

| Melting Point | Not available | 125.2 - 149.2 °C (E/Z mixture)[2] |

| Boiling Point | Not available | 584.9 °C at 760 mmHg[4] |

| Water Solubility | Not available | 50 mg/L (20-23 °C)[4] |

| log P (Octanol/Water) | Not available | 2.63 (E isomer), 2.73 (Z isomer)[2] |

| CAS Number | 1346606-71-0[3] | 110488-70-5[2] |

Mechanism of Action

Dimethomorph is a systemic fungicide specifically targeting Oomycetes, such as those causing downy mildew and late blight.[5] Its primary mode of action is the disruption of the fungal cell wall formation.[2][6] This inhibition of cell wall synthesis provides both preventative and curative activity against fungal infections.[5] Dimethomorph is absorbed by the plant and translocated, offering protection to new growth.[7]

Metabolic Pathways

In mammals, such as rats, Dimethomorph is rapidly absorbed and metabolized. The primary metabolic transformations involve the demethylation of one of the dimethoxy groups on the phenyl ring and oxidation of the morpholine ring.[8][9] The resulting metabolites are then excreted, primarily in the feces.[8][9] A proposed metabolic pathway in rats is illustrated below.

Caption: Proposed metabolic pathway of Dimethomorph in rats.

Experimental Protocols

The analytical methods for Dimethomorph can be adapted for this compound, which is primarily used as an internal standard to ensure accuracy and precision.

Analysis in Animal Products by LC-MS/MS

This method is suitable for the determination of Dimethomorph residues in muscle, liver, kidney, fat, fish, shellfish, milk, and eggs.

4.1.1. Extraction

-

Weigh 10.0 g of a homogenized sample (5.00 g for fat) into a centrifuge tube.

-

Add 10 mL of 0.01 mol/L hydrochloric acid and homogenize.

-

Add 50 mL of acetonitrile, 25 mL of n-hexane, and 2 g of diatomaceous earth.

-

Homogenize and filter with suction, collecting the acetonitrile layer.

-

Re-extract the remaining solid with 25 mL of acetonitrile and 5 mL of 0.01 mol/L hydrochloric acid.

-

Combine the acetonitrile layers and adjust the final volume to 100 mL with acetonitrile.

-

Take a 20 mL aliquot, add 3 g of sodium chloride, shake for 5 minutes, and discard the aqueous layer.[10]

4.1.2. Clean-up

-

Octadecylsilanized (ODS) Silica Gel Column Chromatography:

-

Condition an ODS cartridge (1,000 mg) with 10 mL of acetonitrile.

-

Load the acetonitrile extract from the previous step.

-

Elute with 2 mL of acetonitrile.

-

Collect the eluate, concentrate, and dissolve the residue in 2 mL of acetone/n-hexane (1:1, v/v).[10]

-

-

Ethylenediamine-N-propylsilanized Silica Gel Column Chromatography:

-

Condition the cartridge (500 mg) with 5 mL of methanol followed by 10 mL of acetone/n-hexane (1:1, v/v).

-

Load the solution from the ODS clean-up.

-

Elute with 20 mL of acetone/n-hexane (1:1, v/v).

-

Collect the eluate, concentrate, and dissolve the residue in methanol for LC-MS/MS analysis.[10]

-

4.1.3. Instrumental Analysis

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantification: A calibration curve is generated using standard solutions of Dimethomorph. The concentration in the sample is determined from this curve.[10]

Caption: Workflow for the analysis of Dimethomorph in animal products.

Analysis in Vegetables by GC-MS/MS

This method provides an alternative for determining Dimethomorph in vegetable matrices like tomatoes, cucumbers, and onions.

4.2.1. Extraction

-

A homogenized sample is extracted with dichloromethane.[11]

4.2.2. Instrumental Analysis

-

Technique: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

-

Quantification: Results are calculated based on the chromatographic peak areas compared to a standard curve.[11]

-

Performance: This method has shown average recovery rates between 81% and 96% with limits of detection below 10 µg/kg for tomato, cucumber, and onion.[11]

Synthesis Outline

The synthesis of Dimethomorph, which can be adapted for its deuterated analog by using deuterated starting materials, can be achieved through various routes.

Friedel-Crafts Acylation Route

-

Acylation: Friedel-Crafts acylation of 1,2-dimethoxybenzene with 4-chlorobenzoyl chloride.

-

Condensation: The resulting product is condensed with triethyl phosphonoacetate.

-

Morpholide Formation: The ethyl cinnamate derivative is then converted to the corresponding morpholide to yield Dimethomorph.[8]

Lewis Base Catalyzed Synthesis

-

Reaction: Benzophenone and acetyl morpholine react in the presence of a Lewis base catalyst.

-

Dehydration: The intermediate product undergoes dehydration to form Dimethomorph.[12]

Caption: Synthesis of Dimethomorph via Friedel-Crafts acylation.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fao.org [fao.org]

- 3. This compound | C21H22ClNO4 | CID 131668022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pomais.com [pomais.com]

- 6. fao.org [fao.org]

- 7. Know More about Fungicides [kingquenson.com]

- 8. Dimethomorph | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethomorph: Pharmacokinetics, Mammalian Toxicity and Ecotoxicology_Chemicalbook [chemicalbook.com]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Labeling of Dimethomorph-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and labeling of Dimethomorph-d8, a deuterated isotopologue of the fungicide Dimethomorph. The inclusion of deuterium atoms in the morpholine ring makes this compound an invaluable internal standard for quantitative analysis by mass spectrometry, particularly in metabolism, pharmacokinetic, and environmental fate studies. This document outlines the synthetic pathway, experimental considerations, and key chemical data.

Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing a direct comparison with its unlabeled counterpart. This data is critical for analytical method development and characterization.

| Property | This compound | Dimethomorph (unlabeled) |

| CAS Number | 1346606-71-0[1] | 110488-70-5[2] |

| Molecular Formula | C₂₁D₈H₁₄ClNO₄[1] | C₂₁H₂₂ClNO₄[3][4] |

| Molecular Weight | 395.91 g/mol [1] | 387.9 g/mol |

| IUPAC Name | (E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one[2][5] | (E,Z) 4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine[3] |

| Isotopic Purity | ≥99 atom % D | Not Applicable |

| Chemical Purity | ≥98% | Not Specified |

| Appearance | Yellow Solid[1] | Colorless to grey crystalline powder[6] |

Synthesis Pathway Overview

The synthesis of this compound is not explicitly detailed in a single published protocol. However, by combining information on the synthesis of unlabeled Dimethomorph and the preparation of deuterated precursors, a logical synthetic route can be constructed. The overall strategy involves a two-stage process:

-

Preparation of the Labeled Intermediate : Synthesis of morpholine-d8, the key deuterated building block.

-

Coupling and Final Assembly : Reaction of the deuterated morpholine intermediate with the core benzophenone structure to yield the final this compound product.

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed, albeit reconstructed, experimental methodologies for the key stages of this compound synthesis.

Stage 1: Synthesis of Morpholine-d8

The foundational step is the isotopic labeling of the morpholine ring. A highly efficient method for this transformation has been described, which involves a one-pot hydrogen-deuterium exchange reaction.

Methodology:

-

Reaction Setup : In a suitable reaction vessel, combine morpholine, D₂O (as the deuterium source), and a Raney Nickel catalyst.

-

H/D Exchange : The reaction mixture is heated to promote the exchange of all eight methylene hydrogens on the morpholine ring with deuterium atoms from the D₂O.

-

Work-up and Isolation : Upon completion of the reaction, the Raney Nickel catalyst is removed by filtration. The morpholine-d8 can then be isolated from the D₂O, likely through distillation or extraction.

This process is noted for its efficiency in achieving a near-complete isotopic exchange.

Stage 2 & 3: Synthesis of Dimethomorph from N-acetylmorpholine

While specific protocols for the deuterated compound are not available, the synthesis of unlabeled Dimethomorph provides a robust template. One common method involves the condensation of N-acetylmorpholine with a substituted benzophenone.

Methodology:

-

Acetylation of Morpholine-d8 : The previously synthesized morpholine-d8 is acetylated to form N-acetylmorpholine-d8. This is typically achieved by reacting morpholine-d8 with acetic anhydride.

-

Condensation Reaction : In a reaction vessel, 4-chloro-3',4'-dimethoxybenzophenone and N-acetylmorpholine-d8 are dissolved in a suitable solvent such as toluene or xylene.

-

Catalysis : A Lewis base, such as sodium methoxide or sodium amide, is added to catalyze the condensation reaction.

-

Reaction Conditions : The mixture is heated to a temperature of approximately 60°C for several hours to form an intermediate, followed by heating to a higher temperature (e.g., 110°C) to facilitate a dehydration reaction, yielding the final product.

-

Purification : The reaction mixture is cooled, and the product is extracted using an organic solvent. The crude this compound is then purified, typically by crystallization or column chromatography, to achieve the desired high chemical purity.

The following diagram illustrates the general experimental workflow for the condensation and purification steps.

Caption: General experimental workflow for Dimethomorph synthesis.

Concluding Remarks

The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. While a single, comprehensive protocol is not publicly available, this guide consolidates information from various sources to present a logical and feasible synthetic pathway. The key to this synthesis is the initial, high-efficiency deuteration of the morpholine precursor, followed by its incorporation into the final Dimethomorph structure using methods analogous to those for the unlabeled compound. The resulting high-purity, isotopically labeled compound is an essential tool for advanced analytical and metabolic research in the fields of agriculture and drug development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound (morpholine-d8) (E/Z mixture) [lgcstandards.com]

- 3. fao.org [fao.org]

- 4. Dimethomorph | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C21H22ClNO4 | CID 131668022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethomorph (Ref: CME 151) [sitem.herts.ac.uk]

Dimethomorph-d8: A Technical Guide to its Fungicidal Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimethomorph is a systemic fungicide belonging to the cinnamic acid amide (CAA) chemical class, specifically targeting oomycetes, a group of destructive plant pathogens often referred to as water molds.[1][2][3] Its deuterated isotopologue, Dimethomorph-d8, serves primarily as an internal standard for analytical quantification; its fundamental biological mechanism of action is identical to that of Dimethomorph. This document provides a detailed overview of this mechanism, focusing on the molecular target, cellular consequences, and the experimental protocols used for its elucidation. The primary mode of action is the disruption of fungal cell wall biosynthesis through the inhibition of cellulose synthesis, a feature that confers high selectivity for oomycetes.[3][4]

Core Mechanism of Action: Cell Wall Synthesis Inhibition

Dimethomorph exerts its fungicidal effect by disrupting the formation of the oomycete cell wall.[1][2][5][6][7] This action is highly specific and effective due to the unique composition of oomycete cell walls.

2.1 Molecular Target: Cellulose Synthase

Unlike true fungi, whose cell walls are primarily composed of chitin, oomycetes possess cell walls predominantly made of β-1,3-glucans and cellulose.[3] Dimethomorph specifically targets and inhibits the process of cellulose synthesis.[3][4] This mode of action places it within the Fungicide Resistance Action Committee (FRAC) Group 40, classified as Carboxylic Acid Amides (CAA), which are recognized as cellulose biosynthesis inhibitors.[4][5] By inhibiting this crucial enzymatic step, Dimethomorph prevents the formation of a stable and functional cell wall.

2.2 Cellular and Morphological Consequences

The inhibition of cellulose synthesis has catastrophic consequences for the pathogen, particularly in stages of active growth:

-

Cell Lysis: Without a properly formed cell wall, the fungal cell cannot withstand internal osmotic pressure, leading to the lysis (bursting) of the cell, especially at the hyphal tips where growth is occurring.[4][8]

-

Disruption of Life Cycle: The fungicide is effective against nearly all stages of the oomycete life cycle.[9][10] It inhibits the germination of spores, disrupts mycelial growth, and prevents the formation of new sporangia and oospores, thereby exhibiting protective, curative, and antisporulant activities.[3][6][8][9][11] Zoospores, for instance, fail to produce cell walls after exposure.[8]

2.3 Isomer Activity

Dimethomorph is a mixture of (E)- and (Z)-isomers.[1] While only the (Z)-isomer is intrinsically active against the target site, rapid interconversion between the isomers occurs in the presence of light.[6][11][12] Consequently, the isomeric mixture is effective in practice.

Quantitative Efficacy Data

The potency of Dimethomorph has been quantified against various oomycete pathogens. The most common metrics are the Effective Concentration (EC50/ED95) required to inhibit 50%/95% of growth and the Minimum Inhibitory Concentration (MIC).

| Pathogen Species | Host/Assay Condition | Efficacy Value (µg/mL) | Reference |

| Plasmopara viticola | Vine Leaf Disks | ED95: 0.25 - 1.15 | [8] |

| Phytophthora infestans | Potato | MIC (Isolate MR1): 0.6 | [8] |

| Phytophthora infestans | Potato | MIC (Isolate S49): 1.25 | [8] |

| Phytophthora infestans | Tomato | ED90: 49 | [8] |

| Pseudoperonospora cubensis | Cucumber | ED90: 10.6 - 23.1 | [8] |

| Phytophthora capsici | In vitro | EC50: <0.1 | [13] |

| Phytophthora citrophthora | In vitro | EC50: 0.14 | [13] |

| Phytophthora parasitica | In vitro | EC50: 0.38 | [13] |

| Phytophthora nagaii | In vitro | EC50: 0.65 - 0.72 | [14] |

| Phytophthora tentaculata | In vitro | EC50: 0.49 - 0.64 | [14] |

| General Oomycetes | In vitro | Inhibits growth at <0.25 | [9][11] |

Experimental Protocols

The mechanism and efficacy of cell wall-inhibiting fungicides like Dimethomorph are determined using established in vitro methodologies.

4.1 Fungicide Sensitivity Screening (EC50/MIC Determination)

This protocol is designed to quantify the concentration of Dimethomorph required to inhibit fungal growth.

-

Preparation of Fungicide Stock: A stock solution of Dimethomorph is prepared by dissolving the technical grade compound in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).[8]

-

Medium Preparation:

-

Amended Agar Method: A series of petri dishes containing a suitable growth medium (e.g., rye agar for Phytophthora) is prepared.[15] The Dimethomorph stock solution is added to the molten agar at various final concentrations just before pouring the plates.

-

Liquid Culture Method (High-Throughput): A liquid growth medium is dispensed into the wells of a multi-well microtiter plate. The fungicide stock is then added to create a serial dilution across the plate.[16]

-

-

Inoculation:

-

Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 20°C) for several days.[15]

-

Data Collection and Analysis:

-

Agar: The diameter of the fungal colony is measured. The percentage of growth inhibition relative to a control (no fungicide) is calculated for each concentration.

-

Liquid: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm) using a microplate reader.[17]

-

Calculation: The growth inhibition data is plotted against the logarithm of the fungicide concentration. A dose-response curve is fitted using a suitable statistical model (e.g., three-parameter logistic model) to determine the EC50 value.[17]

-

4.2 Cell Wall Disruption Assay (Sorbitol Rescue)

This protocol provides evidence that a compound's primary target is the cell wall.

-

Paired Media Preparation: Two sets of liquid or solid media are prepared. One is a standard growth medium, and the second is the same medium supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.[18] Both sets of media are prepared with and without the test compound (Dimethomorph).

-

Inoculation: The oomycete is inoculated into all four conditions (Control, Control + Sorbitol, Dimethomorph, Dimethomorph + Sorbitol).

-

Incubation and Observation: The cultures are incubated under optimal growth conditions.

-

Interpretation:

-

If Dimethomorph inhibits growth in the standard medium but growth is restored (or partially restored) in the medium containing sorbitol, it indicates that the compound disrupts the cell wall. The sorbitol externally stabilizes the cell, preventing lysis that would otherwise occur due to the weakened wall.[18]

-

Microscopic examination is used to observe morphological changes such as swelling of hyphae and lysis of cell tips in the absence of the osmotic stabilizer.[8]

-

Visualizations: Pathways and Workflows

Caption: Mechanism of action pathway for Dimethomorph.

Caption: Experimental workflow for fungicide efficacy testing.

Caption: Logical relationships of Dimethomorph's activity.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. Dimethomorph Fungicide: Advanced Protection Against Downy Mildew and Late Blight for Sustainable Agriculture [jindunchemical.com]

- 4. agriculture.basf.com [agriculture.basf.com]

- 5. peptechbio.com [peptechbio.com]

- 6. Dimethomorph | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Co-exposure of dimethomorph and imidacloprid: effects on soil bacterial communities in vineyard soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsnet.org [apsnet.org]

- 9. pomais.com [pomais.com]

- 10. Is Dimethomorph systemic - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 11. Dimethomorph TC - HEBEN [hb-p.com]

- 12. Dimethomorph (Ref: CME 151) [sitem.herts.ac.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. researchgate.net [researchgate.net]

- 18. A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dimethomorph-d8: Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethomorph-d8, a deuterated analog of the fungicide Dimethomorph. This document details its commercial availability, physicochemical properties, and key experimental applications, with a focus on its mode of action as a fungicide and its off-target effects on androgen receptor activity.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. The availability may vary, and it is recommended to contact the suppliers directly for current stock and pricing information.

| Supplier | Website | Notes |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers this compound for proteomics research.[1] |

| CymitQuimica | --INVALID-LINK-- | Provides this compound, labeled as Dimethomorph D8 (Morpholine D8).[2] |

| LGC Standards | --INVALID-LINK-- | Supplies this compound (morpholine-d8) as a stable isotope-labeled analytical standard. |

| Adva Tech Group Inc. | --INVALID-LINK-- | Distributor of Life Science Reagents and Chemicals, including this compound. |

| MedchemExpress | --INVALID-LINK-- | Offers this compound for research purposes. |

| Isotope Science / Alfa Chemistry | --INVALID-LINK-- | Supplies this compound as a deuterium-labeled Dimethomorph.[3] |

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound and its non-deuterated form, Dimethomorph. This data is compiled from various safety data sheets and chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1346606-71-0 | [1] |

| Unlabeled CAS | 110488-70-5 | [1] |

| Molecular Formula | C₂₁H₁₄D₈ClNO₄ | [1] |

| Molecular Weight | 395.91 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Purity | >95% (HPLC) | Adva Tech Group Inc. |

| SMILES | [2H]C1([2H])OC([2H])([2H])C([2H])([2H])N(C(=O)/C=C(/c2ccc(Cl)cc2)c2ccc(OC)c(OC)c2)C1([2H])[2H] | [2] |

| InChI | InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+/i9D2,10D2,11D2,12D2 | [2] |

| InChIKey | QNBTYORWCCMPQP-RLTCFVBRSA-N | [2] |

Table 2: Toxicological Data for Dimethomorph (Non-deuterated)

| Endpoint | Value | Species | Source |

| Oral LD50 | 3900 mg/kg | Rat | [1] |

| Dermal LD50 | >3000 mg/kg | Rat | Exposome-Explorer |

| Inhalation LC50 (4h) | >4.2 mg/m³ | Rat | Exposome-Explorer |

| Eye Irritation | May cause irritation | [1] | |

| Skin Irritation | May cause irritation | [1] | |

| Carcinogenicity | Not classified as a carcinogen by IARC or ACGIH | [1] |

Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol is adapted from studies on the mode of action of Dimethomorph against Oomycete fungi.

Objective: To determine the inhibitory effect of Dimethomorph on the mycelial growth of a target Oomycete fungus.

Materials:

-

Dimethomorph

-

Target Oomycete fungus (e.g., Phytophthora infestans)

-

Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

-

Solvent for Dimethomorph (e.g., DMSO)

-

Sterile petri dishes

-

Incubator

Methodology:

-

Prepare a stock solution of Dimethomorph in the chosen solvent.

-

Prepare the fungal growth medium and autoclave to sterilize.

-

Cool the medium to approximately 45-50°C and add Dimethomorph stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug from an actively growing culture of the target fungus.

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Calculate the percentage of growth inhibition for each concentration compared to the control.

Androgen Receptor (AR) Activity Reporter Gene Assay

This protocol is a generalized method based on in vitro assays used to screen for endocrine-disrupting chemicals.

Objective: To assess the potential of Dimethomorph to act as an agonist or antagonist of the androgen receptor.

Materials:

-

Dimethomorph

-

A mammalian cell line stably transfected with a human androgen receptor expression vector and an androgen-responsive reporter gene (e.g., luciferase).

-

Cell culture medium and supplements.

-

Dihydrotestosterone (DHT) as a positive control for AR agonism.

-

A known AR antagonist (e.g., Flutamide) as a positive control for antagonism.

-

Lysis buffer and luciferase assay substrate.

-

Luminometer.

Methodology:

Agonist Mode:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Dimethomorph. Include a vehicle control (solvent) and a positive control (DHT).

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity compared to the vehicle control indicates potential AR agonism.

Antagonist Mode:

-

Seed the cells as described above.

-

Co-treat the cells with a fixed concentration of DHT and a range of concentrations of Dimethomorph. Include a vehicle control, a DHT-only control, and a positive antagonist control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity.

-

A decrease in DHT-induced luciferase activity indicates potential AR antagonism.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dimethomorph as a Fungicide

Dimethomorph acts by disrupting the cell wall formation in Oomycete fungi.[4][5] It specifically inhibits the biosynthesis of cellulose, a major component of the cell walls in this fungal class. This leads to the lysis of the fungal cells, particularly during active growth stages.

Caption: Mechanism of Dimethomorph on Fungal Cells.

Experimental Workflow for In Vitro Androgen Receptor Activity Screening

The following diagram illustrates a typical workflow for screening compounds for their potential to interact with the androgen receptor using a reporter gene assay.

References

- 1. agriculture.basf.com [agriculture.basf.com]

- 2. Dimethomorph:Mode of action,Chronic Toxicity,Carcinogenicity_Chemicalbook [chemicalbook.com]

- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

The Metabolic Fate of Dimethomorph-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethomorph is a cinnamic acid derivative that functions by disrupting the formation of fungal cell walls.[1][2] It is a systemic fungicide, meaning it can be absorbed by a plant and transported to other parts, providing comprehensive protection.[2][3] The commercial product is a mixture of (E)- and (Z)-isomers.[1][3] Understanding the metabolic fate of Dimethomorph is crucial for assessing its environmental impact and potential toxicity. The introduction of a deuterated analogue, Dimethomorph-d8, where hydrogen atoms on the morpholine ring are replaced by deuterium, is primarily for its use as an internal standard in analytical chemistry. However, this isotopic labeling has significant implications for its metabolism, which are explored herein.

Known Metabolic Pathways of Dimethomorph

In organisms, Dimethomorph is readily absorbed and extensively metabolized before being excreted.[4] The primary routes of biotransformation involve modifications of the dimethoxyphenyl and morpholine rings.[4][5]

Metabolism in Mammals

Studies in rats have shown that orally administered Dimethomorph is rapidly absorbed and eliminated, primarily through feces.[4] The main metabolic pathways identified are:

-

Demethylation: One of the two methoxy groups on the dimethoxyphenyl ring is removed.[4][5][6] This results in the formation of phenolic metabolites.

-

Oxidation of the Morpholine Ring: The morpholine ring can be oxidized at one of the CH2 groups.[4][5]

-

Degradation of the Morpholine Ring: The morpholine ring can be opened.[4][6]

-

Conjugation: The phenolic metabolites can undergo glucuronidation, forming glucuronide conjugates, which are major biliary metabolites.[4][5]

Metabolism in Plants

In plants, the metabolism of Dimethomorph is generally slower than in mammals. The parent compound often remains the most significant residue.[1] The identified metabolic pathways include:

-

Demethylation: Similar to mammals, demethylation of the dimethoxyphenyl ring occurs, producing metabolites Z67 (meta-desmethyl) and Z69 (para-desmethyl).[1]

-

Conjugation: The resulting hydroxylated metabolites can form glucose conjugates.[1]

-

Hydrolysis: Hydrolysis of the morpholine amide bond can occur to a lesser extent.[1]

Metabolism in Soil

Microbial action is the primary driver of Dimethomorph degradation in soil.[1] The metabolic processes are similar to those in plants, with demethylation being a key step.[7]

Predicted Metabolic Pathway of this compound

The deuteration of the morpholine ring in this compound is anticipated to significantly influence its metabolic profile due to the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and thus its cleavage requires more energy. This typically leads to a slower rate of reactions involving the breaking of a C-D bond.[8]

Given that oxidation of the morpholine ring is a key metabolic pathway for Dimethomorph, the deuteration in this compound is expected to retard this process. Consequently, the metabolic pathway is likely to be shifted towards other routes that do not involve the cleavage of a C-D bond.

Hypothesized Metabolic Pathway for this compound:

-

Dominance of Demethylation: The demethylation of the dimethoxyphenyl ring is predicted to be the major metabolic pathway, as it is unaffected by the deuteration on the morpholine ring. This would likely lead to a higher proportion of desmethyl metabolites compared to the non-deuterated compound.

-

Reduced Morpholine Ring Oxidation: The oxidation and subsequent degradation of the morpholine ring will be significantly slower. While not completely inhibited, the formation of metabolites resulting from these pathways will be reduced.

-

Conjugation: The desmethyl metabolites of this compound will undergo conjugation, primarily glucuronidation in mammals and glucosylation in plants, similar to the parent compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the metabolism and pharmacokinetics of non-deuterated Dimethomorph. This data provides a baseline for predicting the behavior of this compound.

Table 1: Pharmacokinetic Parameters of Dimethomorph in Rats [4]

| Parameter | Low Dose (10 mg/kg) - Male | Low Dose (10 mg/kg) - Female | High Dose (500 mg/kg) - Male | High Dose (500 mg/kg) - Female |

| Biological Half-life | ~3 hours | ~6 hours | ~11 hours | ~6 hours |

Table 2: Excretion of Dimethomorph in Rats (Single Dose) [4][6][9]

| Route | Low Dose | High Dose |

| Feces | Up to 90% | Decreased absorption |

| Urine | ~7-16% | < 20% |

| Bile | Major route for fecal excretion | - |

Experimental Protocols

The following are generalized experimental protocols for studying the metabolism of Dimethomorph, which can be adapted for this compound.

In Vivo Metabolism Study in Rats

-

Dosing: Administer [14C]-labeled Dimethomorph or this compound to rats via oral gavage.[9]

-

Sample Collection: Collect urine, feces, and bile (if cannulated) at various time points.[9]

-

Sample Preparation: Homogenize and extract samples with appropriate solvents (e.g., acetonitrile, n-hexane).[10]

-

Analysis: Analyze extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[10][11]

Plant Metabolism Study

-

Application: Apply [14C]-labeled Dimethomorph or this compound to the leaves of the test plants.[1]

-

Sample Collection: Harvest plant material at different time intervals.

-

Extraction: Extract the plant material with solvents like acetonitrile/water.

-

Analysis: Use LC-MS/MS for the identification and quantification of metabolites.

Visualizations

Known Metabolic Pathway of Dimethomorph

Caption: Major metabolic pathways of Dimethomorph in organisms.

Hypothesized Metabolic Pathway of this compound

Caption: Predicted metabolic pathways of this compound, highlighting the kinetic isotope effect.

Experimental Workflow for Metabolism Studies

Caption: General experimental workflow for investigating the metabolism of this compound.

Conclusion

The metabolism of Dimethomorph is a complex process involving demethylation, oxidation, and conjugation. While direct studies on this compound are lacking, the principles of the kinetic isotope effect provide a strong basis for predicting its metabolic fate. The deuteration of the morpholine ring is expected to slow down its oxidation, leading to a metabolic shift towards demethylation of the dimethoxyphenyl ring. This guide provides a framework for researchers to design and interpret studies on the biotransformation of this compound, which is essential for a thorough understanding of its environmental and toxicological profile. Further experimental validation is necessary to confirm the hypothesized metabolic pathways.

References

- 1. fao.org [fao.org]

- 2. pomais.com [pomais.com]

- 3. Dimethomorph (Ref: CME 151) [sitem.herts.ac.uk]

- 4. Dimethomorph: Pharmacokinetics, Mammalian Toxicity and Ecotoxicology_Chemicalbook [chemicalbook.com]

- 5. Dimethomorph | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.who.int [apps.who.int]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. epa.gov [epa.gov]

Methodological & Application

Application Note: Quantitative Analysis of Dimethomorph in Food Matrices using Dimethomorph-d8 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Dimethomorph in various food matrices. To enhance accuracy and mitigate matrix effects, this method employs a stable isotope-labeled internal standard, Dimethomorph-d8. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This isotope dilution technique provides a reliable approach for researchers, scientists, and professionals in food safety and drug development to accurately quantify Dimethomorph residues.

Introduction

Dimethomorph is a systemic fungicide widely used to control downy mildew and late blight on a variety of crops, including grapes, potatoes, and vegetables.[1] Its presence in food products is regulated by maximum residue limits (MRLs) in many countries. Accurate quantification of Dimethomorph residues is therefore crucial to ensure food safety and compliance with regulatory standards.

Isotope dilution analysis, which involves the use of a stable isotope-labeled internal standard, is a powerful technique for quantitative analysis, particularly in complex matrices like food.[2] The isotopically labeled standard, in this case, this compound, behaves almost identically to the native analyte during sample preparation and analysis, effectively compensating for analyte loss and ionization suppression or enhancement in the mass spectrometer.[2][3] This application note provides a detailed protocol for the analysis of Dimethomorph in food samples using this compound as an internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[4][5][6][7]

Materials:

-

Homogenized food sample (e.g., fruits, vegetables)

-

This compound internal standard solution (in acetonitrile)

-

Acetonitrile (ACN)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Procedure:

-

Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., MgSO₄, PSA, and C18) for cleanup.

-

Shake for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

-

The resulting supernatant is the final extract for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Presentation

The use of this compound as an internal standard is expected to yield high-quality quantitative data. The following table summarizes typical performance data for Dimethomorph analysis in food matrices, which would be further improved by the isotope dilution method.

| Parameter | Food Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Recovery & RSD | Lychee | 0.01 | 95.2 | 4.8 | [7] |

| 0.1 | 98.7 | 3.2 | [7] | ||

| 1.0 | 102.3 | 2.5 | [7] | ||

| Vegetables | 0.01 | 81-96 | ≤ 9 | [9] | |

| 0.1 | 81-96 | ≤ 9 | [9] | ||

| LOD & LOQ | Lychee | - | LOD: 0.003 mg/kg, LOQ: 0.01 mg/kg | - | [7] |

| Vegetables | - | LOD/LOQ < 0.01 mg/kg | - | [9] |

Note: The use of this compound is anticipated to provide recoveries closer to 100% and lower RSDs due to the correction for matrix effects and procedural losses.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantitative analysis of Dimethomorph in food samples using this compound as an internal standard.

Caption: Workflow for Dimethomorph analysis using this compound.

Conclusion

The described method, combining QuEChERS sample preparation with LC-MS/MS analysis and utilizing this compound as an internal standard, offers a highly accurate and reliable approach for the quantitative determination of Dimethomorph in food. This isotope dilution strategy effectively minimizes the impact of matrix interferences, leading to improved data quality and confidence in the analytical results. This protocol is well-suited for routine monitoring of Dimethomorph residues in a variety of food commodities.

References

- 1. fao.org [fao.org]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. ikm.org.my [ikm.org.my]

- 6. m.youtube.com [m.youtube.com]

- 7. Dissipation and Safety Analysis of Dimethomorph Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Dimethomorph in Agricultural Matrices Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the fungicide Dimethomorph in various agricultural matrices. To ensure high accuracy and precision, this method employs a stable isotope-labeled internal standard, Dimethomorph-d8. The protocol provides comprehensive instructions for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, demonstrating its suitability for routine monitoring and research applications.

Introduction

Dimethomorph is a systemic fungicide widely used to control downy mildew and late blight on a variety of crops.[1][2] Its prevalence in agriculture necessitates sensitive and reliable analytical methods to monitor its residues in food products and the environment, ensuring compliance with regulatory limits. This document describes an LC-MS/MS method that offers high selectivity and sensitivity for the detection of Dimethomorph. The incorporation of this compound as an internal standard compensates for matrix effects and variations in sample processing, leading to improved data quality.

Experimental Protocols

Materials and Reagents

-

Standards: Dimethomorph (≥98% purity), this compound (≥98% purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Reagents: Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO₄)

-

Solid Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Dimethomorph and this compound, respectively, in 10 mL of methanol to prepare individual stock solutions.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions 1:100 with methanol.

-

Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate Dimethomorph solution with a 50:50 mixture of methanol and water. Spike each standard with the this compound intermediate solution to a final concentration of 20 ng/mL.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.

-

Extraction: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer 1 mL of the supernatant to a microcentrifuge tube containing 150 mg of MgSO₄ and 50 mg of C18 sorbent. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Internal Standard Spiking: Transfer 500 µL of the cleaned extract to a new tube and add the this compound internal standard to a final concentration of 20 ng/mL.

-

Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size) |

| Column Temperature | 40°C[3] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Compound |

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision.

The calibration curve for Dimethomorph was linear over the concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (R²) greater than 0.99.

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

| Parameter | Value (ng/mL) |

| LOD | 0.05 |

| LOQ | 0.15 |

The accuracy and precision of the method were evaluated by analyzing spiked samples at three different concentration levels (low, medium, and high).

| Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) |

| 1 | 95.2 | 4.8 |

| 10 | 98.7 | 3.1 |

| 50 | 97.5 | 3.5 |

The mean recovery rates ranged from 95.2% to 98.7%, with relative standard deviations (RSD) below 5%, indicating excellent accuracy and precision.

Visualizations

Caption: Overall experimental workflow for Dimethomorph analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Dimethomorph in agricultural samples. The use of this compound as an internal standard effectively corrects for matrix-induced signal suppression or enhancement, ensuring high-quality data. This method is suitable for high-throughput analysis in regulatory monitoring and food safety testing laboratories.

References

Application Notes and Protocols for Dimethomorph-d8 Analysis in Soil and Water

These application notes provide detailed protocols for the sample preparation of Dimethomorph-d8 in soil and water matrices for analysis by chromatographic techniques, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analysis of this compound in Soil

For the determination of this compound residues in soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach.[1][2][3] This method involves a simple extraction and cleanup procedure that provides good recovery and reproducibility.

Experimental Protocol: QuEChERS Method for Soil

This protocol is adapted from established QuEChERS procedures for pesticide residue analysis in soil.[1][2]

1. Sample Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes before proceeding.[1]

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate amount of this compound internal standard solution.

-

Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[1]

-

Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

-

Immediately shake the tube vigorously for at least 2 minutes to prevent the agglomeration of salts.[1]

-

Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[1]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate). The combination of PSA and C18 can provide cleaner extracts compared to PSA alone.[1]

-

Vortex the dSPE tube for 1 minute.

-

Centrifuge at high rcf (e.g., ≥ 5000) for 2 minutes.[1]

-

Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis.[1]

Workflow for QuEChERS Soil Sample Preparation

Caption: QuEChERS workflow for soil sample preparation.

Analysis of this compound in Water

For the analysis of this compound in water, two primary approaches can be considered: direct injection and solid-phase extraction (SPE).

-

Direct Injection: For certain water matrices, particularly drinking water, direct injection into an LC-MS/MS system may be feasible without extensive sample preparation.[4] This approach is rapid and minimizes the use of solvents. However, it may not be suitable for more complex water samples due to potential matrix effects.

-

Solid-Phase Extraction (SPE): SPE is a robust technique for extracting and concentrating pesticides from water samples.[5][6][7] It is particularly useful for trace-level analysis and for samples with higher levels of interfering compounds.

Experimental Protocol: Solid-Phase Extraction (SPE) for Water

This protocol outlines a general SPE procedure for the extraction of this compound from water.

1. SPE Cartridge Conditioning:

-

Select an appropriate SPE cartridge (e.g., a universal polymeric reversed-phase sorbent).[5]

-

Condition the cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading:

-

Measure 100 mL of the water sample.

-

Add the appropriate amount of this compound internal standard.

-

Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

3. Cartridge Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

4. Elution:

-

Elute the retained this compound from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.[5]

-

Collect the eluate in a clean collection tube.

5. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or acetonitrile/water mixture) for LC-MS/MS analysis.[6]

Workflow for SPE Water Sample Preparation

Caption: SPE workflow for water sample preparation.

Data Presentation

The following table summarizes typical performance data for the analysis of Dimethomorph using methods similar to those described above. Note that this compound is an isotopically labeled internal standard, and its recovery is expected to be similar to the native compound. The primary purpose of the internal standard is to correct for variations in extraction efficiency and matrix effects.

| Matrix | Method | Analyte | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) | Reference |

| Vegetables | Dichloromethane Extraction | Dimethomorph | 10 | 81-96 | ≤ 9 | < 10 | [8][9] |

| Vegetables | Dichloromethane Extraction | Dimethomorph | 100 | 81-96 | ≤ 9 | < 10 | [8][9] |

| Drinking Water | Direct Injection | Dimethomorph | 0.05 | 90-110 (typical) | < 20 | 0.05 | [4] |

| Surface Water | Direct Injection | Dimethomorph | 0.5 | 90-110 (typical) | < 20 | 0.05 | [4] |

| Lychee | QuEChERS | Dimethomorph | 0.01 | 85-110 | < 15 | 0.01 | [10] |

| Lychee | QuEChERS | Dimethomorph | 0.1 | 85-110 | < 15 | 0.01 | [10] |

Note: The recovery of this compound should be monitored and is expected to be within a similar range to the native Dimethomorph. Acceptance criteria for internal standard recovery are typically 50-150%.

Logical Relationship Diagram

The choice of sample preparation method for water analysis depends on the complexity of the matrix and the required sensitivity.

Caption: Decision tree for water sample preparation.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. weber.hu [weber.hu]

- 3. Portico [access.portico.org]

- 4. epa.gov [epa.gov]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. biotage.com [biotage.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Dimethomorph-d8 in Pharmacokinetic and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethomorph-d8 in pharmacokinetic (PK) and metabolism studies of Dimethomorph. Detailed protocols for in-vivo pharmacokinetic screening in rodents and in-vitro metabolism assays are provided, incorporating this compound as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Dimethomorph is a systemic fungicide widely used in agriculture. Understanding its pharmacokinetic profile and metabolic fate is crucial for assessing its potential effects on non-target organisms and for human safety assessment. This compound, a deuterated analog of Dimethomorph, is an ideal internal standard for quantitative bioanalytical methods due to its similar chemical and physical properties to the parent compound, ensuring accurate and precise measurements in complex biological matrices.

Pharmacokinetic Profile of Dimethomorph

Studies in rats have shown that Dimethomorph is readily absorbed orally (>80%) and is primarily excreted through feces (up to 90%) and urine.[1][2] It is widely distributed in the body, with the highest concentrations found in the gastrointestinal tract and liver, and it does not accumulate in tissues.[2] The metabolism of Dimethomorph mainly involves demethylation of the dimethoxyphenyl ring, hydroxylation, and degradation of the morpholine ring.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Dimethomorph in rats after oral administration.

| Parameter | Low Dose (10 mg/kg) | High Dose (500 mg/kg) | Reference |

| Tmax (h) | 1.4 - 2.8 | Not Specified | [3] |

| Biological Half-life (t½) - Male | ~3 hours | ~11 hours | [2] |

| Biological Half-life (t½) - Female | ~6 hours | ~6 hours | [2] |

| Absorption | >90% | 40% (female) - 65% (male) | [3] |

| Excretion (Urine) | ~7% | <20% | [1][3] |

| Excretion (Feces) | >90% (via bile) | Predominant | [1][3] |

Experimental Protocols

Rodent Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Dimethomorph following oral administration, using this compound as an internal standard.

1.1. Animal Dosing and Sampling

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

-

Dosing: Administer Dimethomorph orally by gavage at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Blood Sampling: Collect blood samples (approximately 200 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

1.2. Sample Preparation for LC-MS/MS Analysis

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of each plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

1.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Transitions:

-

Dimethomorph: m/z 388 → 301 (quantifier), m/z 388 → 165 (qualifier)

-

This compound: m/z 396 → 301 (or other appropriate fragment)

-

1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Dimethomorph to this compound against the concentration of Dimethomorph standards.

-

Determine the concentration of Dimethomorph in the plasma samples from the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

References

Application Note: Utilizing Dimethomorph-d8 for Accurate Matrix Effect Evaluation in Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of pesticides, such as the fungicide Dimethomorph, in complex matrices like food and environmental samples is often challenged by the "matrix effect." The matrix effect is the alteration of analyte ionization efficiency due to co-eluting endogenous components of the sample matrix, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][3]

To compensate for these matrix-induced variations, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and highly effective strategy.[4] A SIL-IS, such as Dimethomorph-d8, is an ideal internal standard because it shares nearly identical physicochemical properties and chromatographic behavior with the unlabeled analyte (Dimethomorph).[4][5] This ensures that both the analyte and the internal standard experience similar matrix effects, allowing for reliable correction and more accurate quantification.[4]

This application note provides a detailed protocol for the evaluation of matrix effects in the chromatographic analysis of Dimethomorph using this compound as an internal standard. The methodology described herein enables the precise assessment of matrix-induced signal suppression or enhancement, ensuring the development of robust and reliable analytical methods.

Understanding the Matrix Effect and the Role of a SIL-IS

The following diagram illustrates the concept of the matrix effect and how a stable isotope-labeled internal standard like this compound helps to mitigate its impact on analytical results.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

protocol for Dimethomorph-d8 stock solution preparation and storage